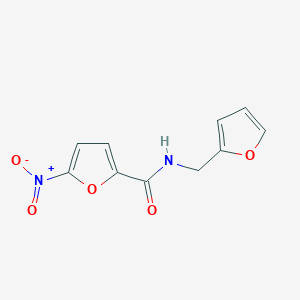![molecular formula C16H22N4O2 B5553902 1-cyclopropyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5553902.png)
1-cyclopropyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 1-cyclopropyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-5-oxo-3-pyrrolidinecarboxamide involves multi-step processes including condensation, nucleophilic substitution, and cyclization reactions. For example, in the synthesis of related quinolone derivatives, a Dieckmann-type cyclization followed by displacement reactions with pyrrolidine or piperidine is employed to obtain the desired compounds, highlighting the importance of cyclopropyl groups for activity enhancement (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).
Molecular Structure Analysis
Molecular modeling and quantitative structure-activity relationship (QSAR) studies are crucial in understanding the structure-activity relationships of compounds similar to 1-cyclopropyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-5-oxo-3-pyrrolidinecarboxamide. For instance, QSAR analyses of quinolone antibacterials have shown that antibacterial potency is significantly influenced by the structural parameters of substituents, particularly the cyclopropyl group, which enhances activity (Domagala et al., 1988).
Chemical Reactions and Properties
The reactivity of compounds similar to 1-cyclopropyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-5-oxo-3-pyrrolidinecarboxamide is influenced by their functional groups. For example, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes cyclocondensation with 1,3-dicarbonyl compounds, showcasing the reactivity of the carboxamide and pyrrolidine moieties in facilitating cyclization reactions (Lebedˈ et al., 2012).
Physical Properties Analysis
The physical properties of compounds like 1-cyclopropyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-5-oxo-3-pyrrolidinecarboxamide, such as solubility, melting point, and crystal structure, can be deduced from related compounds. For instance, the crystal structure analysis of derivatives of 1-aminocyclopropane-1-carboxylic acid reveals the Z-configuration of the cyclopropane rings, which could be relevant for understanding the physical properties of the target compound (Cetina et al., 2004).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and chemical compatibility, of 1-cyclopropyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-5-oxo-3-pyrrolidinecarboxamide can be inferred from studies on similar compounds. For example, the reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates in the presence of Lewis acid showcases the influence of electronic nature and the reactivity of cyclopropane moieties in synthesizing pyrrolidine derivatives (Lu & Shi, 2007).
科学的研究の応用
Ethylene Inhibition and Plant Physiology
1-Methylcyclopropene A Review
(Blankenship & Dole, 2003)This review discusses 1-Methylcyclopropene (1-MCP), an ethylene action inhibitor, highlighting its role in advancing the understanding of ethylene's role in plants. It covers the effective concentrations for ethylene inhibition across various fruits, vegetables, and floriculture crops, emphasizing the importance of considering factors like cultivar, developmental stage, and treatment timing. The paper also explores 1-MCP's diverse effects on processes such as respiration, ethylene production, and chlorophyll degradation.
The Use of 1-Methylcyclopropene (1-MCP) on Fruits and Vegetables (Watkins, 2006)This review focuses on 1-MCP's effects on fruits and vegetables, serving as a tool for investigating ethylene's role in ripening and senescence, and as a technology for maintaining product quality. It discusses the rapid adoption of 1-MCP by the apple industry and explores its potential for other products, indicating the need for further research on its commercial viability across different fruits and vegetables.
Chemistry and Biochemical Applications
Arylmethylidenefuranones Reactions with C- and N-Nucleophiles
(Kamneva, Anis’kova, & Egorova, 2018)The review systematizes data on reactions of arylmethylidene derivatives with various nucleophiles, demonstrating the reaction's direction dependence on initial reagents' structure and reaction conditions. It highlights the synthesis of a wide range of compounds, providing insights into the versatility of these chemical reactions for developing new substances, potentially relevant for exploring novel CNS acting drugs or antimicrobial agents.
Potential for CNS Acting Drugs and Antimicrobial Agents
Functional Chemical Groups that May Likely Become a Source for the Synthesis of Novel Central Nervous System (CNS) Acting Drugs (Saganuwan, 2017)This review identifies functional chemical groups in heterocycles that could lead to CNS activity, emphasizing the importance of heteroatoms like nitrogen, sulfur, and oxygen. It discusses compounds like pyridostigmine and quinine, highlighting the role of keto-enol tautomerism and chiral amines in synthesizing biologically active compounds, potentially guiding research into novel CNS drugs or antimicrobial substances.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-cyclopropyl-N-[2-[(3-methylpyridin-2-yl)amino]ethyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-11-3-2-6-17-15(11)18-7-8-19-16(22)12-9-14(21)20(10-12)13-4-5-13/h2-3,6,12-13H,4-5,7-10H2,1H3,(H,17,18)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSWAFOVLFHBPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NCCNC(=O)C2CC(=O)N(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-5-oxo-3-pyrrolidinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5553828.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5553832.png)
![(4aR*,7aS*)-1-(pyridin-3-ylmethyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553842.png)
![2-{2-[(tert-butylamino)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5553851.png)


![N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5553881.png)
![4-[(3-bromobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5553885.png)



![2-{[(2-nitrophenyl)sulfonyl]amino}ethyl methylcarbamate](/img/structure/B5553911.png)
![(3R*,4R*)-3-isopropyl-4-methyl-1-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5553916.png)